1-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride
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Overview
Description
1-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride is a chemical compound with the molecular formula C7H13N3O2·HCl. It is known for its unique structure, which includes an oxadiazole ring, a common motif in medicinal chemistry due to its stability and biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride typically involves the formation of the oxadiazole ring followed by the introduction of the ethoxymethyl and ethanamine groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxadiazole ring. This is followed by the alkylation of the ring with ethoxymethyl and the subsequent introduction of the ethanamine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
1-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: The ethanamine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other derivatives .
Scientific Research Applications
1-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- 1-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride
- 1-[5-(Ethoxymethyl)-1,2,4-thiadiazol-3-yl]ethanamine;hydrochloride
- 1-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]propanamine;hydrochloride
Uniqueness
1-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride is unique due to its specific substitution pattern on the oxadiazole ring. This pattern can influence its biological activity and chemical reactivity, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-[5-(ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2.ClH/c1-3-11-4-6-9-7(5(2)8)10-12-6;/h5H,3-4,8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXKYGDLVZRJTEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NC(=NO1)C(C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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